molecular formula C6H10FNO2 B12860517 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B12860517
M. Wt: 147.15 g/mol
InChI Key: HPUWOBRPEGKFNT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H10FNO2. It features a unique azetidine ring substituted with a fluoro and hydroxymethyl group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluoroacetone and azetidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one can be compared with similar compounds such as:

    2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one: This compound has a similar azetidine ring but with a bromo and methyl group instead of hydroxymethyl.

    1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one: This compound lacks the fluoro group, making it less reactive in certain chemical reactions.

    1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This is a synonym for the compound , highlighting its structural uniqueness .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3

InChI Key

HPUWOBRPEGKFNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(CO)F

Origin of Product

United States

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